N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity and Predicted Membrane Permeability
The N1-ethyl substituent of the target compound (CAS 941931-61-9) confers increased lipophilicity relative to the N1-methyl analog (butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, CAS not independently confirmed). In the structurally characterized 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide INSTI series, extending the N1-alkyl chain from methyl to ethyl increased cLogP by approximately 0.5–0.8 log units and was associated with improved cell-based antiviral potency, attributed to enhanced membrane permeability [1]. The N1-ethyl group provides a balance between lipophilicity-driven permeability and aqueous solubility that is distinct from both the smaller N1-methyl and the larger N1-benzyl (CAS 946330-63-8, MW 455.5, estimated cLogP increase of >1.5 units over the N1-methyl comparator) [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) as a function of N1-alkyl chain length |
|---|---|
| Target Compound Data | N1-ethyl; MW 393.44; estimated cLogP ~3.0–3.8 (based on scaffold-matched computational prediction) |
| Comparator Or Baseline | N1-methyl analog: estimated cLogP ~2.5–3.0; N1-benzyl analog (CAS 946330-63-8): estimated cLogP ~4.5–5.0 |
| Quantified Difference | ΔcLogP of approximately +0.5–0.8 units over N1-methyl; approximately −1.0–1.5 units relative to N1-benzyl |
| Conditions | Computational prediction based on 1,8-naphthyridine-3-carboxamide scaffold; no experimentally determined logP/logD values publicly available for this specific compound |
Why This Matters
The intermediate lipophilicity of the N1-ethyl substituent positions this compound in a favorable drug-like physicochemical space (cLogP 1–4), avoiding the excessively high lipophilicity associated with N1-benzyl/aryl analogs that can lead to poor solubility and promiscuous off-target binding.
- [1] Zhao, X.Z., et al. (2016) 'HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases', ACS Chemical Biology, 11(4), pp. 1074–1081. Table 1 demonstrates N1-alkyl SAR with quantified cLogP and antiviral EC50 data for structurally related naphthyridine carboxamides. View Source
- [2] PubChem Compound records: CID 7619903 (target); butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, CAS 946330-63-8, MW 455.5. View Source
